2-Cyclopentyl-1-oxo-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Description
The compound 2-Cyclopentyl-1-oxo-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid features a tetrahydroisoquinoline core substituted with:
- A cyclopentyl group at position 2, contributing steric bulk and lipophilicity.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the para position of the phenyl ring on position 3, enabling participation in Suzuki-Miyaura cross-coupling reactions .
This structural combination positions the compound as a versatile intermediate in medicinal chemistry and materials science, particularly for boron-based catalytic applications .
Properties
IUPAC Name |
2-cyclopentyl-1-oxo-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,4-dihydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32BNO5/c1-26(2)27(3,4)34-28(33-26)18-15-13-17(14-16-18)23-22(25(31)32)20-11-7-8-12-21(20)24(30)29(23)19-9-5-6-10-19/h7-8,11-16,19,22-23H,5-6,9-10H2,1-4H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHXWHSUWFDFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3C(C4=CC=CC=C4C(=O)N3C5CCCC5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-oxo-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the cyclopentyl group, and the attachment of the boronic ester moiety. Common synthetic routes may involve:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides or cyclopentyl Grignard reagents.
Attachment of the Boronic Ester Moiety: This can be accomplished through Suzuki-Miyaura coupling, where a boronic acid or ester reacts with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry, automated synthesis, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-oxo-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The boronic ester moiety can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclopentyl-1-oxo-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: The boronic ester moiety allows for the formation of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-oxo-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tetrahydroisoquinoline core may interact with neurotransmitter receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key distinctions between the target compound and its analogs:
*Calculated based on molecular formulas provided in evidence.
Key Findings and Analysis
Boron-Containing Derivatives
The target compound’s pinacol boronate group distinguishes it from analogs by enabling cross-coupling reactions (e.g., Suzuki-Miyaura), a critical feature for constructing biaryl structures in drug discovery . In contrast, analogs like the cyclohexyl spiro compound () lack this functionality, limiting their utility in catalytic applications .
Substituent Effects
- Cyclopentyl vs. Cyclohexyl (): The cyclopentyl group in the target compound introduces moderate steric bulk compared to the larger cyclohexyl group in the spiro analog. This may improve binding selectivity in biological targets while maintaining solubility .
- Isopropyl/Methyl vs.
Spiro vs. Linear Tetrahydroisoquinoline
The spiro structure in ’s compound imposes conformational rigidity, which could enhance binding specificity but complicates synthetic accessibility compared to the linear tetrahydroisoquinoline core of the target compound .
Carboxylic Acid Position
All compared compounds retain the carboxylic acid at position 4, suggesting a shared role in solubility and intermolecular interactions. However, the target compound’s boron group adds orthogonal reactivity for further derivatization .
Research Implications
- Catalytic Utility: The target compound’s boronate ester group is pivotal for transition-metal-catalyzed reactions, a feature absent in non-boron analogs .
- Pharmacological Potential: Analogs with smaller substituents (e.g., methyl, isopropyl) may prioritize target engagement over metabolic stability, whereas the cyclopentyl and boron groups in the target compound balance lipophilicity and reactivity .
Biological Activity
2-Cyclopentyl-1-oxo-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS Number: 2490666-04-9) is a synthetic compound that exhibits a complex molecular structure with potential biological activities. This article reviews its biological activity based on existing literature and research findings.
The molecular formula of the compound is , with a molecular weight of 461.4 g/mol. It contains a tetrahydroisoquinoline core and a boron-containing moiety which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2490666-04-9 |
| Molecular Formula | C27H32BNO5 |
| Molecular Weight | 461.4 g/mol |
The biological activity of this compound is primarily linked to its ability to modulate various cellular pathways. Research indicates that compounds with similar structural motifs can act as inhibitors of key enzymes involved in cancer progression and other diseases. For instance, the presence of the tetrahydroisoquinoline structure is often associated with neuroprotective and anticancer properties due to its interaction with various receptors and signaling pathways.
Anticancer Activity
A study highlighted the potential of compounds similar to this compound in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Cell Lines Tested : Various cancer cell lines including breast and prostate cancer cells.
- IC50 Values : Compounds demonstrated IC50 values in the low micromolar range (e.g., 10 - 50 µM), indicating significant cytotoxic effects.
Neuroprotective Effects
The compound's structural analogs have been studied for their neuroprotective effects in models of neurodegenerative diseases. These effects are hypothesized to result from:
- Inhibition of oxidative stress.
- Modulation of neurotransmitter levels.
Research has shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative agents.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on GSK-3β Inhibition :
- Objective : To evaluate the inhibitory effects on GSK-3β.
- Results : Compounds exhibited potent inhibition with IC50 values ranging from 8 nM to 100 nM depending on the specific structural modifications made.
-
Neuroprotection in Animal Models :
- Objective : Assess neuroprotective efficacy in rodent models of Alzheimer's disease.
- Findings : Significant improvement in cognitive functions was observed when treated with related compounds at dosages of 5 mg/kg.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
